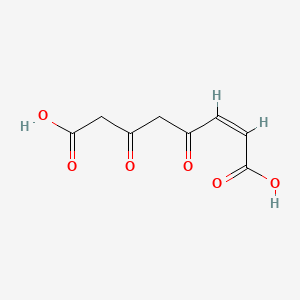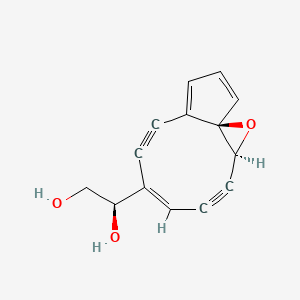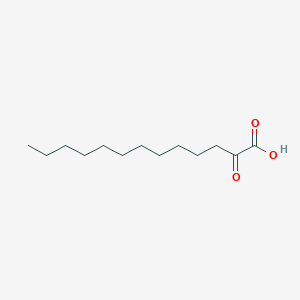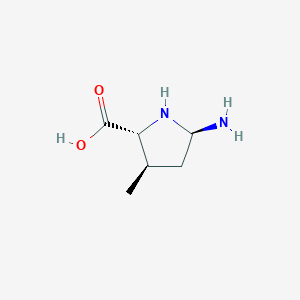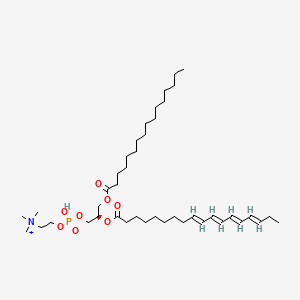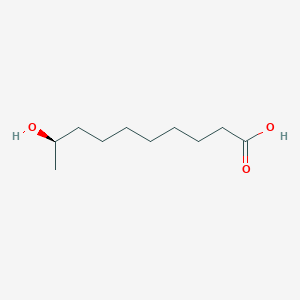
Orthotellurate(6-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Orthotellurate(6-) is an orthotellurate ion. It is a conjugate base of an orthotellurate(5-).
Scientific Research Applications
Electrolytic Deposition and Material Properties
- Electrolytic Deposition and Polarization: Orthotelluric acid, derived from sodium tellurate, was found to be an effective Te(VI) additive in manganese electrolyte for electrolytic deposition. It was noted that orthotelluric acid did not muddle the electrolyte at pH < 3.7, and its addition influenced cathode polarization during manganese electrodeposition. At specific concentrations, it led to the electrodeposition of manganese, reduction of Te(VI) to Te(IV) and elemental Te on steel cathodes. This resulted in coatings with substantial current efficiency and tellurium incorporation (Galvanauskaitė, Griškonis, & Sulcius, 2016).
Crystal Structure and Synthesis
- Double Perovskites with Superstructures: Orthotellurates (VI) of strontium and barium were synthesized and investigated for their unique crystal structures. These compounds, described as eight- and 40-fold superstructures, were examined through room temperature single-crystal X-ray diffraction data. The structures consist of a pseudo-cubic close-packing of [TeO6]6– octahedra with M2+ atoms situated in the tetrahedral and octahedral voids. These findings offer insights into the complex structural behavior of these materials (Stöger, Weil, & Zobetz, 2010).
Hydration and Chemical Behavior
- Hydration of Oxyacid Species: Orthotelluric acid was utilized to study the hydration of covalently bound hydroxo groups, offering a detailed examination of bond distances in hydrated arsenic oxyacid species. This research provides crucial insights into the structural properties and behavior of such oxyacid species, including orthotelluric acid, in various states (Mähler, Persson, & Herbert, 2013).
Oxotellurate Synthesis and Crystallography
- Synthesis and Crystal Structure of Oxotellurates: Studies on the synthesis and crystallography of various oxotellurates like Gd2TeO6 and compounds in the A3TeO6 (A—Mn, Co, Ni) series have contributed significantly to understanding the material properties and potential applications of these compounds in various scientific fields (Meier & Schleid, 2003); (Golubko et al., 2010).
Biological and Chemical Applications
- Biological Activities and Stability: Tellurium compounds, including those with tellurium in oxidation states like Te(VI), have demonstrated a variety of biological activities. They have found applications in microbiology, as antioxidants, and in immunomodulation. Notably, certain organotellurium compounds have been highlighted for their remarkable stability in aqueous media, which is crucial for their potential in biological studies and applications (Cunha, Gouvea, & Juliano, 2009); (Princival et al., 2017).
properties
Product Name |
Orthotellurate(6-) |
|---|---|
Molecular Formula |
O6Te-6 |
Molecular Weight |
223.6 g/mol |
InChI |
InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-6 |
InChI Key |
FXADMRZICBQPQY-UHFFFAOYSA-H |
Canonical SMILES |
[O-][Te]([O-])([O-])([O-])([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,2,4-triazole-3-carboxamide](/img/structure/B1237811.png)
![[Mo(CO)3Dien]](/img/structure/B1237813.png)
![3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1237814.png)
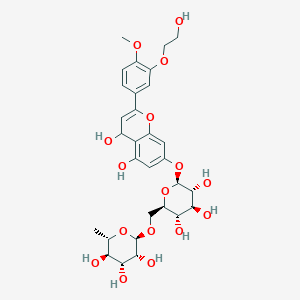
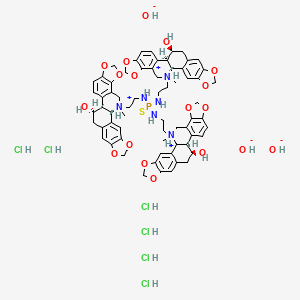
![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)
